Glycine 4-methoxy-beta-naphthylamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

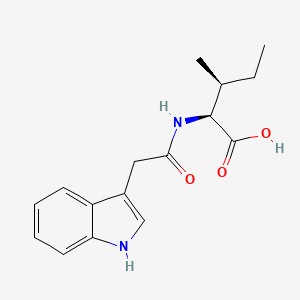

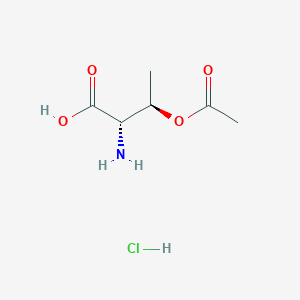

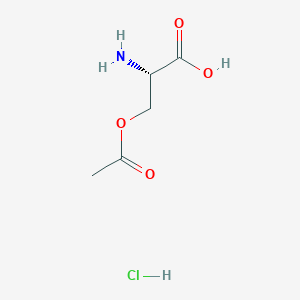

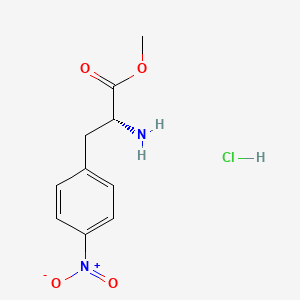

Glycine 4-methoxy-beta-naphthylamide hydrochloride, also known as Gly-4MβNA HCl, is a chemical compound used in scientific research123. It has diverse applications, aiding in the study of various biological processes and drug development4.

Synthesis Analysis

The synthesis of Glycine 4-methoxy-beta-naphthylamide hydrochloride is not explicitly detailed in the search results. However, it is available for purchase from various suppliers for use in proteomics research13.Molecular Structure Analysis

The molecular formula of Glycine 4-methoxy-beta-naphthylamide hydrochloride is C13H14N2O2·HCl123. It has a molecular weight of 266.573.

Chemical Reactions Analysis

The specific chemical reactions involving Glycine 4-methoxy-beta-naphthylamide hydrochloride are not detailed in the search results. It’s used in proteomics research, which may involve various chemical reactions1.Physical And Chemical Properties Analysis

Glycine 4-methoxy-beta-naphthylamide hydrochloride is a white powder23. It should be stored at temperatures between 0-8 °C3.Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Facile Synthesis Routes : Research has developed new routes for synthesizing complex molecules, utilizing glycine derivatives as key intermediates in organic synthesis processes. For example, a study outlined the synthesis of 1-hydroxy-5-methoxy-benzo[f][2,7]naphthyridines from precursors including glycine ethyl ester hydrochloride, showcasing the utility of glycine derivatives in medicinal chemistry and material science (Rajeev & Rajendran, 2010).

Environmental and Agricultural Applications

- Plant Stress Resistance : Glycine derivatives have been studied for their roles in enhancing plant stress resistance against environmental challenges such as drought and salinity. This includes the investigation of organic osmolytes like glycine betaine, which plays a crucial role in plant adaptation to stress (Ashraf & Foolad, 2007).

Medical and Pharmaceutical Applications

- Drug Delivery Systems : Polypeptide-based hydrogel systems incorporating glycine show potential as injectable drug delivery systems for localized therapy, demonstrating the versatile roles of glycine derivatives in pharmaceutical applications (Fan et al., 2017).

Biochemical and Biomedical Research

- NMDA Receptor Imaging : Glycine 4-methoxy-beta-naphthylamide hydrochloride has been explored in the development of PET radioligands for imaging the glycine site of NMDA receptors, highlighting its significance in neuroscience research (Fuchigami et al., 2009).

Corrosion Inhibition

- Corrosion Control : A study on the use of a glycine derivative for controlling mild steel corrosion in acidic solutions exemplifies the application of glycine derivatives in materials science and engineering (Amin & Ibrahim, 2011).

Neurological Applications

- Glycine Transporter Inhibitors : The discovery of phenoxymethylbenzamide derivatives as inhibitors of the glycine transporter type-2 (GlyT-2) sheds light on potential therapeutic targets for neuropathic pain and other neurological conditions (Takahashi et al., 2014).

Safety And Hazards

The specific safety and hazards associated with Glycine 4-methoxy-beta-naphthylamide hydrochloride are not detailed in the search results. It’s important to handle all chemical compounds with appropriate safety measures.

Direcciones Futuras

The future directions of research involving Glycine 4-methoxy-beta-naphthylamide hydrochloride are not explicitly mentioned in the search results. Given its use in proteomics research1, it may continue to be a valuable tool in studying various biological processes and in drug development4.

Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature and safety data sheets.

Propiedades

IUPAC Name |

2-amino-N-(4-methoxynaphthalen-2-yl)acetamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2.ClH/c1-17-12-7-10(15-13(16)8-14)6-9-4-2-3-5-11(9)12;/h2-7H,8,14H2,1H3,(H,15,16);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPTGKLWGIASWQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=CC=CC=C21)NC(=O)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glycine 4-methoxy-beta-naphthylamide hydrochloride | |

CAS RN |

201930-16-7 |

Source

|

| Record name | 201930-16-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.